molecular formula C14H11N3O2 B12109639 Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

Katalognummer: B12109639
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: MBJKOYANQXMVBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-b]pyridazine core substituted with a phenyl group at position 2 and a methyl ester at position 3.

Eigenschaften

Molekularformel

C14H11N3O2

Molekulargewicht

253.26 g/mol

IUPAC-Name

methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)12-11-8-5-9-15-17(11)16-13(12)10-6-3-2-4-7-10/h2-9H,1H3

InChI-Schlüssel

MBJKOYANQXMVBG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C=CC=NN2N=C1C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege::

    Palladium-katalysierte Carbonylierung:

Industrielle Produktion:: Leider sind spezifische industrielle Produktionsverfahren für diese Verbindung nicht weit verbreitet. Akademische Forschung liefert wertvolle Einblicke in ihre Synthese.

Analyse Chemischer Reaktionen

Methyl-2-Phenylpyrazolo[1,5-b]pyridazin-3-carboxylat kann an verschiedenen chemischen Reaktionen teilnehmen:

    Oxidation: Es kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener Oxidationsstufen führen.

    Reduktion: Reduktionsreaktionen können die Verbindung verändern und ihre Eigenschaften beeinflussen.

    Substitution: Substituenten an den Phenyl- oder Pyrazolringen können durch Substitutionsreaktionen ersetzt werden.

    Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Beispielsweise können Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder starke Säuren wie Salzsäure (HCl) verwendet werden.

    Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte können Derivate mit veränderten funktionellen Gruppen oder Ringsubstitutionen umfassen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Kinase Inhibition

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate has shown promise as a scaffold for developing inhibitors targeting various kinases. A study highlighted the optimization of pyrazolo[1,5-b]pyridazine derivatives for treating human African trypanosomiasis. The compound exhibited selectivity against Trypanosoma brucei kinases over human kinases such as GSK-3β and CDK-2, indicating its potential as a therapeutic agent with reduced toxicity to human cells .

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)Selectivity Ratio
20gGSK-3β0.15>1000
20gCDK-20.10>1000
20gT. b. brucei0.001-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities. This compound was synthesized and tested against various pathogens, showing promising results in inhibiting growth .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

Another area of application is the anti-inflammatory potential of pyrazolo derivatives. Studies have demonstrated that certain pyrazolo compounds possess the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases. This compound has been evaluated for its effects on inflammatory markers and showed significant inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • Case Study 1 : A study focused on optimizing the compound for use against T. b. brucei, revealing that modifications at specific positions significantly impacted potency and selectivity .
  • Case Study 2 : Research on the compound's antibacterial properties demonstrated effective inhibition against multiple strains, suggesting its utility in developing new antimicrobial agents .

Wirkmechanismus

The precise mechanism by which Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The 2-phenyl substitution distinguishes this compound from simpler analogs. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate C₁₄H₁₁N₃O₂ 261.26 (calculated) Not reported 2-phenyl enhances lipophilicity; potential π-π interactions in binding.
Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate C₈H₇N₃O₂ 177.16 119–121 Unsubstituted ester; precursor to carboxylic acid derivatives.
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid C₇H₅N₃O₂ 163.13 Not reported Hydrolyzed form of methyl ester; increased polarity.
N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine C₁₂H₁₁FN₆ 258.25 Not reported Tetrazole core (vs. pyrazole); low toxicity, Trypanosoma cruzi inhibitor.
Pyrrolo[1,2-b]pyridazine carboxylates Varies 645–755 (LCMS) Not reported Pyrrolo (5-membered) fused ring; complex substituents (e.g., difluorophenyl).

Key Observations :

  • Tetrazolo analogs (e.g., ) replace the pyrazole with a tetrazole ring, a common bioisostere for carboxylic acids, which may alter toxicity and binding modes .
  • Pyrrolo[1,2-b]pyridazine derivatives (Evidences 5–6) exhibit larger molecular weights (m/z 645–755) due to extended substituents, suggesting tailored pharmacokinetic profiles for pharmaceutical use .

Biologische Aktivität

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article explores its biological activity based on recent research findings, case studies, and data tables summarizing key results.

Chemical Structure and Properties

This compound features a pyrazolo-pyridazine core structure that is known for its potential to interact with various biological targets. The structural formula can be represented as follows:

C13H12N4O2\text{C}_13\text{H}_{12}\text{N}_4\text{O}_2

Anticancer Activity

Mechanism of Action:
Research indicates that compounds within the pyrazolo[1,5-b]pyridazine class exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies:

  • Inhibition of CDK2 and CDK4 : In vitro studies demonstrated that this compound effectively inhibits CDK2 with an IC50 value of approximately 0.07 µM. This inhibition leads to reduced proliferation in various cancer cell lines, including HeLa and A549 cells .
  • Selectivity Against Human Kinases : The selectivity profile indicates a significant difference in potency against human kinases compared to Trypanosoma brucei kinases, suggesting potential for treating human African trypanosomiasis without affecting human cells adversely .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the pyrazole ring have been studied to optimize potency and selectivity.

Key Findings:

  • Substituents at the R1 position significantly affect potency against both T. brucei and human kinases. For example, a trifluoromethyl substitution led to a dramatic decrease in activity against T. brucei but had a more pronounced effect on human GSK-3β and CDK-2 activities .
  • The presence of nitrogen atoms in the pyrazole ring is critical for maintaining potency; removal or alteration of these atoms results in a substantial loss in biological activity .

Future Directions

The ongoing exploration of this compound's biological properties suggests promising avenues for drug development. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Combination therapies : Investigating synergistic effects with existing anticancer or antimicrobial agents.
  • Toxicological profiles : Evaluating safety and side effects in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.